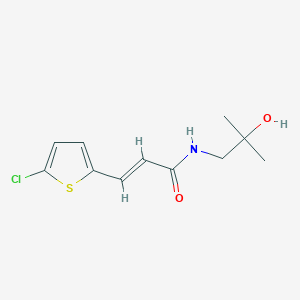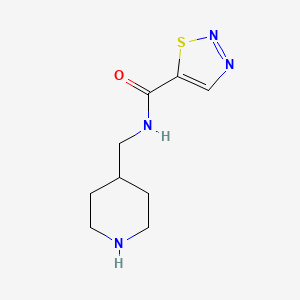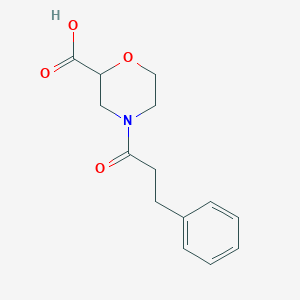
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide is a chemical compound that belongs to the class of enamide compounds. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and pain, decrease blood glucose levels, and improve insulin sensitivity. It has also been shown to have neuroprotective effects and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide is its versatility in the laboratory. The compound can be easily synthesized and modified, allowing researchers to tailor its properties to specific applications. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to have neuroprotective effects and may be able to prevent the accumulation of toxic proteins in the brain. Another area of interest is its potential use in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells and may be able to be developed into a new cancer therapy. Finally, further research is needed to fully understand the mechanism of action of (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide can be achieved through a multi-step process. The starting material for the synthesis is 5-chlorothiophene-2-carboxylic acid, which is converted into 5-chlorothiophene-2-carboxylic acid chloride using thionyl chloride. The resulting compound is then reacted with N-(2-hydroxy-2-methylpropyl)prop-2-enamide in the presence of triethylamine to yield (E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide.
Aplicaciones Científicas De Investigación
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
Propiedades
IUPAC Name |
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c1-11(2,15)7-13-10(14)6-4-8-3-5-9(12)16-8/h3-6,15H,7H2,1-2H3,(H,13,14)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTZJHVKMRENQO-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C=CC1=CC=C(S1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CNC(=O)/C=C/C1=CC=C(S1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-chlorothiophen-2-yl)-N-(2-hydroxy-2-methylpropyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![6-bromo-4-N-[(1-methylpiperidin-4-yl)methyl]quinoline-3,4-diamine](/img/structure/B7589179.png)
![[3-(aminomethyl)piperidin-1-yl]-(3H-benzimidazol-5-yl)methanone](/img/structure/B7589181.png)
![N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589185.png)


![3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7589213.png)
![2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B7589222.png)
![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)
![[4-(Aminomethyl)piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B7589228.png)
![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)
![4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7589264.png)
![[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589272.png)